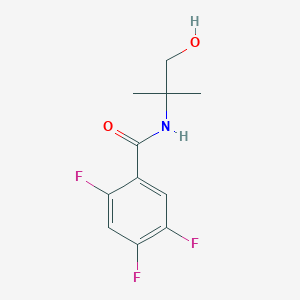

2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

Description

Properties

IUPAC Name |

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-11(2,5-16)15-10(17)6-3-8(13)9(14)4-7(6)12/h3-4,16H,5H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFQGRNWNSCXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563883 | |

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125290-71-3 | |

| Record name | 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, research-level overview of the . The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This document details a robust synthetic strategy, focusing on the chemoselective amide bond formation between 2,4,5-trifluorobenzoyl chloride and 2-amino-2-methyl-1-propanol. We will explore the mechanistic rationale behind the chosen methodology, provide detailed experimental protocols, and discuss purification and characterization techniques. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Strategic Rationale

Fluorinated benzamides are a privileged class of compounds in pharmaceutical research, appearing in molecules targeting a wide array of biological pathways.[4] The trifluorinated phenyl ring in the target molecule, this compound, is a key pharmacophore. The fluorine atoms can modulate the acidity of the amide N-H, influence molecular conformation, and block sites of metabolic oxidation.[2][3] The N-substituted side chain, containing a sterically hindered tertiary alcohol, provides a versatile anchor for further molecular elaboration and can influence solubility and hydrogen bonding interactions.

The synthesis of this target molecule presents a classic challenge in organic chemistry: the chemoselective acylation of an amino alcohol.[5] Both the primary amine and the primary hydroxyl group of 2-amino-2-methyl-1-propanol are nucleophilic.[6] The primary objective is to facilitate N-acylation while preventing the competing O-acylation reaction. This guide will focus on a modified Schotten-Baumann reaction condition, which leverages the higher nucleophilicity of the amine in a biphasic system to achieve high selectivity for the desired amide product.[7]

Retrosynthetic Analysis and Synthesis Pathway

A retrosynthetic analysis of the target molecule logically disconnects the central amide bond, identifying the two primary precursors: an activated form of 2,4,5-trifluorobenzoic acid and 2-amino-2-methyl-1-propanol. This approach forms the basis of our synthetic strategy.

Caption: Retrosynthetic analysis of the target benzamide.

The forward synthesis, therefore, involves two key stages:

-

Activation of the Carboxylic Acid: Conversion of 2,4,5-trifluorobenzoic acid to the more reactive 2,4,5-trifluorobenzoyl chloride.

-

Amide Coupling: The reaction of the acyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions to form the final product.

Preparation of Key Intermediates

Synthesis of 2,4,5-Trifluorobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient transformation.[8] Using oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a common and effective method.[9]

Protocol:

-

To a solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (argon or nitrogen), add a catalytic amount of DMF (e.g., two drops).[9]

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the solution at room temperature over 30 minutes. Gas evolution (CO₂, CO, HCl) will be observed.[9]

-

Stir the reaction mixture for an additional 1-2 hours at room temperature after gas evolution ceases.[9]

-

Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 2,4,5-trifluorobenzoyl chloride is often of sufficient purity for the next step, or it can be purified by vacuum distillation.[9]

Causality: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active species that converts the carboxylic acid to the highly electrophilic acyl chloride. This intermediate is much more reactive towards nucleophiles than the parent carboxylic acid.

2-Amino-2-methyl-1-propanol

This reagent is commercially available from various suppliers.[6] Its synthesis can be achieved through several routes, including the reduction of 2-nitro-2-methyl-1-propanol or via the Ritter reaction.[10][11][12] For the purposes of this guide, we will proceed assuming the use of a commercially sourced, high-purity starting material.

Core Synthesis: N-Acylation via Schotten-Baumann Conditions

The core of the synthesis is the amide bond formation. To achieve chemoselectivity, we employ Schotten-Baumann conditions, which involve reacting the acyl chloride with the amine in a two-phase system with an aqueous base.[7] The amine, being more nucleophilic than the alcohol and more soluble in the organic phase, reacts preferentially with the acyl chloride at the organic-aqueous interface. The aqueous base neutralizes the HCl byproduct, preventing the protonation of the amine and driving the reaction to completion.[7]

Caption: Experimental workflow for the synthesis of the target amide.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (10 mmol scale) | Notes |

|---|---|---|---|

| 2-Amino-2-methyl-1-propanol | 89.14 | 0.89 g (1.0 eq) | Reagent grade, ≥98% |

| 2,4,5-Trifluorobenzoyl chloride | 194.55 | 2.04 g (1.05 eq) | Corrosive, handle in fume hood |

| Sodium Hydroxide (NaOH) | 40.00 | 0.44 g (1.1 eq) | Dissolved in 20 mL water |

| Dichloromethane (DCM) | 84.93 | 40 mL | Anhydrous grade |

| Hydrochloric Acid (1 M) | - | ~20 mL | For work-up |

| Saturated NaHCO₃ solution | - | ~20 mL | For work-up |

| Brine | - | ~20 mL | For work-up |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | For drying |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in 20 mL of dichloromethane. Add the 2 M aqueous solution of NaOH (1.1 eq).[7]

-

Cooling: Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Acyl Chloride Addition: Dissolve 2,4,5-trifluorobenzoyl chloride (1.05 eq) in 20 mL of dichloromethane. Add this solution dropwise to the cooled, vigorously stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

Work-up and Purification

-

Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine (to reduce the amount of dissolved water).[13]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.[14] If recrystallization is insufficient, purification via column chromatography on silica gel is a reliable alternative.[15]

Characterization

The identity and purity of the final product, this compound, must be confirmed through spectroscopic methods.[16]

Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Two complex multiplets in the aromatic region (~7.0-8.0 ppm).- Amide N-H: A broad singlet, typically downfield (~6.5-8.5 ppm).- Hydroxyl O-H: A broad singlet, position is concentration-dependent.- Methylene CH₂: A signal corresponding to the -CH₂OH group.- Methyl (CH₃)₂: A singlet integrating to 6H for the two equivalent methyl groups. |

| ¹³C NMR | - Carbonyl C=O: Signal around 165-170 ppm.- Aromatic Carbons: Multiple signals in the 110-160 ppm range, showing C-F coupling.- Quaternary C-N: Signal for the carbon bearing the two methyl groups.- Methylene C-OH: Signal for the -CH₂OH carbon.- Methyl Carbons: Signal for the equivalent methyl groups. |

| ¹⁹F NMR | Three distinct signals for the three non-equivalent fluorine atoms on the aromatic ring. |

| IR (ATR) | - O-H Stretch: Broad peak around 3300-3500 cm⁻¹.- N-H Stretch: Moderate peak around 3300 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak around 1640-1660 cm⁻¹.- N-H Bend (Amide II): Peak around 1530-1550 cm⁻¹.- C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region. |

| HRMS (ESI+) | Calculated m/z for C₁₁H₁₃F₃NO₂ [M+H]⁺. The observed mass should be within ±5 ppm of the calculated value. |

Safety and Handling

-

2,4,5-Trifluorobenzoyl Chloride: This reagent is corrosive and lachrymatory. It reacts with moisture to release HCl gas.[17][18] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Sodium Hydroxide: A strong base that can cause severe skin burns and eye damage. Handle with appropriate PPE.

-

Dichloromethane: A volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

General Precautions: Perform a thorough risk assessment before beginning any chemical synthesis. Always wear appropriate PPE. Avoid inhalation, ingestion, and skin contact with all chemicals.[18]

Conclusion

This guide outlines a reliable and scalable synthesis for this compound. The presented methodology, based on established principles of amide bond formation, prioritizes chemoselectivity through the use of Schotten-Baumann conditions. By carefully controlling the reaction parameters and employing robust purification techniques, researchers can obtain this valuable fluorinated building block in high purity, ready for application in drug discovery and medicinal chemistry programs.

References

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- PrepChem.com. (n.d.). Synthesis of 2,4,5-Trifluorobenzoyl chloride.

- LibreTexts Chemistry. (2022). Chemistry of Amides.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.

- BenchChem. (2025). Technical Support Center: 2-Amino-2-methyl-1-propanol (AMP) in Organic Synthesis.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4,5-Trifluorobenzyl Chloride Safety Data.

- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

- Badiola, K. A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. National Institutes of Health.

- Chem-Impex International Inc. (n.d.). 2,4,5-Trifluorobenzoyl chloride.

- Santa Cruz Biotechnology, Inc. (n.d.). 2,4,6-Trifluorobenzoyl chloride Safety Data Sheet.

- Apollo Scientific Ltd. (2022). 3-Methoxy-2,4,5-trifluorobenzoyl chloride Safety Data Sheet.

- BenchChem. (2025). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2,4,5-TRIFLUOROBENZYL CHLORIDE.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Amino-2-methyl-1-propanol: A Detailed Look.

- Laliberté, S., et al. (2014). Discovery of a series of aryl-N-(3-(alkylamino)-5-(trifluoromethyl)phenyl)benzamides as TRPA1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3204-6.

- Ward, J. S., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

- Google Patents. (n.d.). Preparation method of 2-amino-2-methyl-1-propanol.

- Frank, T. S. (2020). What is the best technique for amide purification? ResearchGate.

- BenchChem. (2025). Spectroscopic Profile of N-(1-hydroxypropan-2-yl)benzamide: A Technical Guide.

- Salter, R., & Doyle, K. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5861-5895.

- Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4065.

- BenchChem. (2025). Technical Support Center: Synthesis of N-(1-hydroxypropan-2-yl)benzamide.

- BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol.

- Rahman, A. U., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 160.

- Nikpassand, M., & Zare, M. (2013). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Journal of Chemical Sciences, 125(5), 1039-1044.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 12. ias.ac.in [ias.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. nanobioletters.com [nanobioletters.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide, a compound of interest in contemporary drug discovery. In the absence of extensive empirical data, this document synthesizes known information for structurally related compounds with robust in silico predictions to offer a foundational understanding of its molecular characteristics. We delve into its chemical identity, predicted physicochemical parameters, a proposed synthetic pathway, and detailed experimental protocols for the future empirical determination of these properties. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making, experimental design, and formulation strategies.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, thereby influencing its efficacy and safety. The benzamide scaffold is a well-established pharmacophore present in a multitude of approved drugs, and its fluorination is a common strategy to modulate metabolic stability, binding affinity, and lipophilicity.[1] The subject of this guide, this compound, combines these features, making a thorough understanding of its physicochemical nature a critical prerequisite for its development.

This document serves as a proactive measure to characterize this molecule, providing a framework for its synthesis and empirical validation of its properties. By establishing a detailed theoretical and practical foundation, we aim to accelerate its progression through the drug discovery pipeline.

Molecular Identity and Structure

A precise understanding of a compound's structure is the cornerstone of all subsequent physicochemical and biological investigations.

-

IUPAC Name: this compound

-

CAS Number: 125290-71-3[2]

-

Chemical Structure:

A visual representation of the molecule, highlighting the trifluorinated benzene ring, the amide linkage, and the substituted propanol moiety.

Predicted Physicochemical Properties

In the absence of experimental data for this compound, we have employed widely accepted computational models to predict its key physicochemical parameters. These predictions offer valuable initial insights for experimental design.

| Property | Predicted Value | Prediction Tool/Method |

| Melting Point (°C) | 130-160 | Estimation based on structurally similar benzamides |

| Boiling Point (°C) | 350-450 | Estimation based on functional group contributions |

| pKa (acidic) | ~13-14 (amide N-H) | ACD/pKa DB |

| pKa (basic) | Not applicable | |

| logP | 1.5 - 2.5 | Molinspiration, ACD/Percepta |

| Aqueous Solubility | Low to moderate | Qualitative assessment based on logP and polar functional groups |

Expert Insights: The trifluorinated benzene ring is expected to significantly influence the molecule's electronic properties and lipophilicity. The presence of a hydroxyl group and an amide linkage provides sites for hydrogen bonding, which may enhance aqueous solubility to some extent, counteracting the lipophilic character of the fluorinated aromatic ring. The predicted logP value suggests that the compound will have a balanced lipophilic/hydrophilic character, a desirable trait for oral drug candidates.

Proposed Synthesis

A plausible and efficient synthesis of this compound can be achieved via a standard amidation reaction, likely under Schotten-Baumann conditions. This approach leverages commercially available starting materials.

Starting Materials:

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Causality Behind Experimental Choices: The use of an acid scavenger like triethylamine is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Dichloromethane is a suitable solvent as it is relatively inert and effectively dissolves both reactants.

Experimental Protocols for Physicochemical Characterization

To empirically validate the predicted properties, the following industry-standard protocols are recommended.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Thermodynamic solubility workflow.

Lipophilicity (logP) Determination (Shake-Flask Method)

This protocol measures the partitioning of the compound between an aqueous and an organic phase.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

-

Equilibration: Shake the mixture for a set period to allow for partitioning equilibrium to be established.

-

Phase Separation: Allow the phases to separate completely, aided by centrifugation if necessary.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: Shake-flask logP determination workflow.

Acid Dissociation Constant (pKa) by Potentiometric Titration

This method determines the pKa by measuring pH changes upon the addition of a titrant.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

Caption: Potentiometric pKa determination workflow.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the properties of its constituent functional groups is mandated.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity Profile (Inferred): Benzamide derivatives can have varying toxicity profiles. The presence of fluorine atoms may alter the metabolic pathways and potential toxicity. Until empirical data is available, this compound should be treated as potentially hazardous.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the physicochemical properties of this compound based on in silico predictions and established knowledge of related compounds. The proposed synthetic route and detailed experimental protocols offer a clear path forward for the empirical determination of its key characteristics. A comprehensive experimental investigation is the critical next step to validate these predictions and build a robust data package to support its further development as a potential therapeutic agent.

References

-

MP Biomedicals. (n.d.). 2-Amino-2-methyl-1-propanol, 100 mL. Retrieved from [Link]

-

YM-Lab. (n.d.). This compound, 95.0%+. Retrieved from [Link]

-

Gill, H., et al. (2020). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties. Retrieved from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. This compound, 95.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4,5-Trifluorobenzoyl chloride | 88419-56-1 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 2-Amino-2-methyl-1-propanol, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2-Amino-2-methyl-1-propanol, 95%, may cont. ca 5% water 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. mpbio.com [mpbio.com]

Unraveling the Molecular Gambit: A Mechanistic Deep Dive into 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

A Senior Application Scientist's Perspective on a Putative Novel CFTR Potentiator

Foreword: The Quest for Precision in an Era of Targeted Therapeutics

In the landscape of modern drug discovery, the pursuit of novel chemical entities with precisely defined mechanisms of action is paramount. The era of serendipitous discovery, while foundational, is steadily giving way to rational design and deep mechanistic understanding. It is within this exacting context that we approach the investigation of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide , a compound of interest whose structural motifs—a trifluorinated benzamide core—hint at a range of potential biological activities. This guide eschews a conventional review, instead adopting the perspective of a senior application scientist tasked with elucidating the core mechanism of this molecule. Through a synthesis of established principles and hypothetical, yet logically sound, experimental frameworks, we will construct a compelling case for its action as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a target of immense therapeutic significance.

Deconstructing the Molecule: Structural Clues and Mechanistic Hypotheses

The chemical architecture of this compound (hereafter referred to as TF-N-HMPB) offers several intriguing features that guide our initial hypotheses:

-

The Benzamide Scaffold: Benzamide derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including roles as enzyme inhibitors and receptor modulators.[1][2]

-

Trifluoro Substitution: The presence of three fluorine atoms on the phenyl ring is a critical feature. Fluorine's high electronegativity can significantly alter the electronic properties of the molecule, influencing its binding affinity, metabolic stability, and membrane permeability.[3] Fluorinated compounds have been successfully developed as potent enzyme inhibitors, often acting as transition-state analogs or by forming stable covalent adducts.[4][5][6]

-

N-(1-hydroxy-2-methylpropan-2-YL) Moiety: This bulky, hydroxyl-containing side chain provides a key hydrogen-bonding donor and acceptor, suggesting the potential for specific, high-affinity interactions with a biological target.

Based on these structural alerts, and in the absence of direct literature on TF-N-HMPB, we postulate a primary hypothesis: TF-N-HMPB functions as a modulator of a critical ion channel, specifically as a potentiator of the CFTR protein.

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel.[7] CFTR modulators, which include correctors and potentiators, are a class of drugs that aim to restore the function of the faulty protein.[8] Potentiators specifically act on CFTR channels that are present on the cell surface but have a gating defect (a reduced probability of being open).[7][9] They work by increasing the channel's open probability, thus enhancing the flow of ions.[8] The structural features of TF-N-HMPB are consistent with those of known small-molecule potentiators that allosterically modulate protein conformation.

Elucidating the Mechanism: A Phased Experimental Approach

To rigorously test our hypothesis, a multi-tiered experimental strategy is proposed. This approach is designed to be self-validating, with each phase building upon the results of the last.

Phase 1: Target Engagement and Functional Confirmation

The initial and most critical step is to determine if TF-N-HMPB has any functional effect on CFTR activity. The gold-standard assay for this is the Ussing chamber electrophysiological measurement using primary human bronchial epithelial (HBE) cells homozygous for the G551D-CFTR mutation, a classic gating mutation.

Experimental Protocol: Ussing Chamber Assay

-

Cell Culture: Primary HBE cells from a G551D-CFTR donor are cultured on permeable supports until fully differentiated and polarized.

-

Chamber Setup: The permeable supports are mounted in an Ussing chamber, which separates the apical and basolateral chambers, allowing for the measurement of ion transport across the epithelial monolayer.

-

Baseline Measurement: The cells are bathed in a physiological saline solution, and the baseline short-circuit current (Isc), a measure of net ion transport, is recorded.

-

CFTR Activation: Forskolin (an adenylyl cyclase activator) is added to the basolateral side to raise intracellular cAMP levels and activate CFTR channels. A modest increase in Isc is expected for G551D-CFTR.

-

Compound Addition: TF-N-HMPB is added to the apical chamber across a range of concentrations (e.g., 0.1 nM to 10 µM).

-

Potentiation Measurement: A significant, dose-dependent increase in the forskolin-stimulated Isc following the addition of TF-N-HMPB would provide strong evidence of CFTR potentiation.

-

Positive Control: The experiment is run in parallel with a known CFTR potentiator, such as Ivacaftor (VX-770), for comparison.

Causality and Rationale: This experiment directly measures the functional output of CFTR—ion transport. By using a cell line with a specific gating mutation and a known activator (forskolin), we can isolate the effect of TF-N-HMPB on the channel's open probability. A dose-dependent response is crucial for establishing a specific pharmacological effect.

Data Presentation: Dose-Response Analysis

| Compound | EC50 (nM) | Max Efficacy (% of Ivacaftor) |

| TF-N-HMPB | [Calculated Value] | [Calculated Value] |

| Ivacaftor | [Reference Value] | 100% |

Workflow for Phase 1: Functional Confirmation

Caption: Workflow for confirming CFTR potentiation.

Phase 2: Single-Channel Patch-Clamp Analysis

With functional potentiation confirmed, the next logical step is to investigate the mechanism at the single-molecule level. Excised inside-out patch-clamp allows for the direct observation of individual CFTR channel gating events.

Experimental Protocol: Single-Channel Patch-Clamp

-

Cell Line: A stable cell line (e.g., CHO or HEK293) expressing G551D-CFTR is used.

-

Patch Excision: A micropipette is used to form a high-resistance seal with the cell membrane and then pulled away to excise a small patch of membrane containing at least one CFTR channel, with the intracellular side facing the bath solution.

-

Channel Activation: The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channel.

-

Baseline Gating: The characteristic openings and closings of the G551D-CFTR channel are recorded as discrete current steps. The open probability (Po) is calculated.

-

Compound Application: TF-N-HMPB is added to the bath solution.

-

Gating Analysis: The channel gating is recorded again. A significant increase in the open probability (Po), primarily due to a lengthening of the open time and/or a shortening of the closed time, would confirm the potentiator mechanism.[10][11]

Causality and Rationale: This technique provides unequivocal evidence of a direct effect on the CFTR channel's gating kinetics, independent of other cellular factors. It allows us to dissect the mechanism of potentiation—does the compound make the channel open more frequently, or does it keep it open for longer? This is a critical distinction for understanding its mode of action.

Data Presentation: Single-Channel Parameters

| Condition | Open Probability (Po) | Mean Open Time (ms) | Mean Closed Time (ms) |

| Baseline (ATP + PKA) | [Value] | [Value] | [Value] |

| + 1 µM TF-N-HMPB | [Value] | [Value] | [Value] |

| + 1 µM Ivacaftor | [Value] | [Value] | [Value] |

Phase 3: Binding Site Characterization and Allosteric Modulation

Understanding where and how TF-N-HMPB binds to CFTR is crucial for further drug development. Since many potentiators are allosteric modulators, we will investigate this possibility.[10]

Experimental Protocol: Competition Binding and Mutagenesis

-

Competition Assay: A radiolabeled or fluorescently tagged known CFTR potentiator (e.g., a derivative of Ivacaftor) is used in a binding assay with membranes from cells overexpressing CFTR. The ability of unlabeled TF-N-HMPB to displace the tagged potentiator is measured. If TF-N-HMPB competes for the same binding site, it will reduce the signal from the tagged ligand in a dose-dependent manner.[11]

-

Site-Directed Mutagenesis: Based on known binding sites of other potentiators and computational docking studies, specific amino acid residues within the transmembrane domains (TMDs) of CFTR will be mutated. The potentiation effect of TF-N-HMPB will then be re-evaluated in cells expressing these mutant CFTR channels using the Ussing chamber assay. A significant reduction or loss of potentiation for a specific mutant would strongly suggest that the mutated residue is part of the binding site.

Causality and Rationale: Competition assays provide evidence for a shared or overlapping binding site with known modulators. Site-directed mutagenesis is a powerful tool to pinpoint the specific amino acid interactions required for the drug's effect. This information is invaluable for structure-activity relationship (SAR) studies and for designing next-generation compounds with improved properties.

Signaling Pathway and Drug Action

Caption: Proposed mechanism of TF-N-HMPB as a CFTR potentiator.

Broader Implications and Future Directions

The confirmation of TF-N-HMPB as a novel CFTR potentiator would have significant implications. It would represent a new chemical scaffold for the development of therapies for cystic fibrosis, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties over existing treatments.

Future research would focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of TF-N-HMPB to optimize its potency and drug-like properties.[12]

-

Pharmacokinetics and In Vivo Efficacy: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, followed by efficacy studies in animal models of cystic fibrosis.

-

Selectivity Profiling: Testing TF-N-HMPB against a panel of other ion channels and receptors to ensure its specificity for CFTR.

Conclusion: From Hypothesis to Therapeutic Potential

This in-depth technical guide has outlined a logical and scientifically rigorous pathway to investigate the mechanism of action of this compound. By postulating a plausible hypothesis based on its chemical structure—that of a CFTR potentiator—we have constructed a comprehensive experimental plan to test this hypothesis, from functional cellular assays to single-molecule biophysics. This approach, rooted in the principles of modern drug discovery, provides a clear roadmap for transforming a molecule of interest into a potential therapeutic candidate. The journey from the bench to the clinic is long and arduous, but it begins with a deep and precise understanding of a compound's core mechanism of action.

References

-

Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. MDPI. [Link]

-

Mechanism of action of CFTR modulators. The figure shows the site of... ResearchGate. [Link]

-

CFTR Potentiators. Cystic Fibrosis News Today. [Link]

-

A common mechanism for CFTR potentiators. PMC - NIH. [Link]

-

A common mechanism for CFTR potentiators. PubMed. [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]

-

(PDF) Enzyme inhibition by fluoro compounds. ResearchGate. [Link]

-

Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. PMC - NIH. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Life Academy of Nano-Bio Science. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PMC - NIH. [Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH. [Link]

-

Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. [Link]

-

This compound, 95.0%+. 1M Lab. [Link]

-

Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Arkansas State University. [Link]

-

Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. MDPI. [Link]

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC - NIH. [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A common mechanism for CFTR potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A common mechanism for CFTR potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of a Novel Benzamide: An In-depth Technical Guide to the Structural Elucidation of 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the novel compound, 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-YL)benzamide. In the landscape of pharmaceutical development, the precise characterization of molecular structure is a cornerstone of ensuring safety, efficacy, and intellectual property. This document serves as an essential resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural features through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this guide aims to establish an authoritative groundwork for the spectroscopic analysis of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Characterization

The journey of a drug from conception to clinic is paved with rigorous analytical checkpoints. Among these, the unambiguous determination of a molecule's three-dimensional structure is paramount. Spectroscopic techniques offer a powerful, non-destructive window into the atomic and molecular framework of a compound. For a molecule such as this compound, which possesses a confluence of key functional groups—a trifluorinated aromatic ring, an amide linkage, and a tertiary alcohol—a multi-faceted spectroscopic approach is not just beneficial, but essential. Each technique provides a unique piece of the structural puzzle, and together, they offer a synergistic and comprehensive picture.

This guide will dissect the expected spectroscopic data for this molecule, providing a predictive but robust framework for its analysis. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework, identify neighboring atoms, and infer stereochemical relationships. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their electronic environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 8.2 | Broad Singlet | 1H | NH | The amide proton is typically deshielded and may exhibit broadness due to quadrupole coupling with the nitrogen atom and exchange with trace amounts of water. |

| ~7.8 - 7.6 | Triplet of Doublets (td) | 1H | Ar-H (H-6) | This aromatic proton is coupled to the adjacent fluorine atoms at positions 4 and 5, and to the proton at position 3. |

| ~7.4 - 7.2 | Triplet of Doublets (td) | 1H | Ar-H (H-3) | This aromatic proton is coupled to the adjacent fluorine atoms at positions 2 and 4, and to the proton at position 6. |

| ~4.5 - 4.0 | Broad Singlet | 1H | OH | The hydroxyl proton's chemical shift is highly dependent on concentration, solvent, and temperature. It is often a broad singlet due to hydrogen bonding and chemical exchange. |

| 3.45 | Singlet | 2H | CH₂ | The methylene protons are adjacent to the hydroxyl group and the quaternary carbon, and thus appear as a singlet. |

| 1.35 | Singlet | 6H | 2 x CH₃ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single, sharp peak with an integration of 6H. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The amide carbonyl carbon is characteristically found in this downfield region. |

| ~158 (d, J ≈ 250 Hz) | C -F (C-4) | Aromatic carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants. |

| ~155 (d, J ≈ 250 Hz) | C -F (C-2) | Similar to C-4, this carbon shows a large coupling to the directly attached fluorine. |

| ~148 (d, J ≈ 250 Hz) | C -F (C-5) | Another aromatic carbon directly bonded to fluorine with a characteristic large coupling constant. |

| ~125 (m) | Ar-C (C-1) | The aromatic carbon attached to the amide group will show complex coupling to the adjacent fluorine atoms. |

| ~118 (dd) | Ar-C H (C-6) | This carbon is coupled to the attached proton and the neighboring fluorine atoms. |

| ~105 (dd) | Ar-C H (C-3) | Shielded by the adjacent fluorine atoms, this carbon appears at a relatively upfield chemical shift for an aromatic carbon and shows coupling to the attached proton and neighboring fluorines. |

| ~72 | -C (CH₃)₂- | The quaternary carbon of the propanol moiety, deshielded by the adjacent nitrogen and oxygen atoms. |

| ~70 | -C H₂OH | The methylene carbon is deshielded by the hydroxyl group. |

| ~25 | -C H₃ | The equivalent methyl carbons appear in the aliphatic region of the spectrum. |

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atoms. Chemical shifts are typically referenced to CFCl₃.[1][2]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -115 | Doublet of Doublets (dd) | F-4 | The fluorine at position 4 will be coupled to the adjacent aromatic protons and the fluorine at position 5. Electron-withdrawing groups generally cause downfield shifts in ¹⁹F NMR.[3] |

| ~ -135 | Doublet of Doublets (dd) | F-2 | The fluorine at position 2 is ortho to the amide group and will be coupled to the adjacent proton and the fluorine at position 4. |

| ~ -145 | Doublet of Doublets (dd) | F-5 | The fluorine at position 5 is coupled to the adjacent proton and the fluorine at position 4. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Set the spectral width to cover the expected range of fluorinated aromatic compounds (e.g., -100 to -180 ppm).

-

-

2D NMR Experiments (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of different chemical bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| 3350 - 3150 | Medium | N-H stretch | Amide |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2980 - 2850 | Medium | C-H stretch | Aliphatic |

| 1680 - 1640 | Strong | C=O stretch (Amide I) | Amide |

| 1620 - 1580 | Medium | N-H bend (Amide II) | Amide |

| 1600, 1475 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1300 - 1000 | Strong | C-F stretch | Aryl Fluoride |

| 1250 - 1000 | Strong | C-O stretch | Alcohol |

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group, with the broadness arising from intermolecular hydrogen bonding.[6][7] The amide N-H stretching vibration is also expected in this region.[8] A strong, sharp peak around 1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretch.[8] The presence of multiple strong bands in the 1300-1000 cm⁻¹ region will be indicative of the C-F bonds on the aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₁H₁₂F₃NO₂) is approximately 267.0769 g/mol . In a high-resolution mass spectrum, this peak should be observed with high accuracy.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the amide is a common fragmentation pathway for amides.[9][10] This would lead to the loss of a C₄H₉O radical, resulting in a fragment ion at m/z 194.

-

Amide Bond Cleavage: Cleavage of the amide bond can occur in two ways:

-

Formation of the 2,4,5-trifluorobenzoyl cation at m/z 159. This is a common and often abundant fragment for benzamides.[11]

-

Formation of the protonated 2-amino-2-methyl-1-propanol fragment at m/z 90.

-

-

Loss of Water: Dehydration from the alcohol moiety can lead to a fragment at [M-18]⁺.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this molecule.

-

-

Mass Analysis:

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion (m/z 267) as the precursor ion.

-

Induce fragmentation using collision-induced dissociation (CID).

-

Acquire the product ion spectrum to observe the fragment ions and confirm the proposed fragmentation pathways.

-

Conclusion: A Unified Structural Hypothesis

The synergistic application of NMR, IR, and MS provides a robust and self-validating framework for the structural elucidation of this compound. NMR spectroscopy maps the precise connectivity of the carbon-hydrogen and fluorine framework. IR spectroscopy confirms the presence of key functional groups, including the alcohol, amide, and aryl fluoride moieties. Mass spectrometry provides the molecular weight and crucial fragmentation data that corroborates the proposed structure. This comprehensive spectroscopic blueprint serves as an indispensable tool for the unambiguous characterization of this novel benzamide derivative, ensuring its identity and purity in research and development settings.

References

-

ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,6-Trifluorobenzamide. PubChem. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3,5-Trifluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubMed. (n.d.). 19F NMR chemical shifts induced by a helical peptide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2,4,5-trifluoro-3-methoxy-N-(2-phenylethyl)-N-undecyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

A&J Pharmtech. (n.d.). This compound, 95% Purity, C11H12F3NO2, 5 grams. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-fluoro-5-trifluoromethyl-N-methyl-N-propyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-fluoro-5-trifluoromethyl-N-methyl-N-dodecyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, December 24). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]

-

AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,5-Trifluorobenzene. PubChem. Retrieved from [Link]

-

Organometallics. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]

-

PubMed. (2021, May 5). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-hydroxy-N-(1,2,2-trimethylpropyl)- - Optional[13C NMR] - Chemical. Retrieved from [Link]

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. colorado.edu [colorado.edu]

- 3. researchgate.net [researchgate.net]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS No. 125290-71-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive characterization of the chemical entity registered under CAS number 125290-71-3, identified as 2,4,5-Trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. The available scientific literature and chemical supplier data indicate that this compound is primarily utilized as a specialized chemical intermediate or building block in synthetic chemistry. This document synthesizes the known information regarding its chemical and physical properties and outlines plausible, field-proven methodologies for its synthesis, purification, and analytical characterization. While direct biological activity data for this specific compound is not extensively published, we discuss the potential applications of the trifluorobenzamide scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers employing this molecule in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic amide. The trifluoro-substitution on the phenyl ring significantly influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in larger drug candidates.

| Property | Value | Source |

| CAS Number | 125290-71-3 | |

| Molecular Formula | C₁₁H₁₂F₃NO₂ | |

| Molecular Weight | 247.21 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | Benzamide, 2,4,5-trifluoro-N-(2-hydroxy-1,1-dimethylethyl)- | |

| Purity (Typical) | ≥95% | , |

Proposed Synthesis and Purification

Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Part 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride

-

To a stirred solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 2,4,5-trifluorobenzoyl chloride is typically used in the next step without further purification.

Part 2: Amide Coupling

-

Dissolve 2-amino-2-methyl-1-propanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/g of amine).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of the crude 2,4,5-trifluorobenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL/g) dropwise to the cooled amine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

Analytical Characterization

Due to the absence of published spectra for this specific molecule, the following are predicted characterization data based on analogous structures.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (split by F-F and F-H coupling), a singlet for the hydroxyl proton (exchangeable with D₂O), a singlet for the methylene protons adjacent to the hydroxyl group, and a singlet for the two methyl groups. |

| ¹³C NMR | Aromatic carbons showing C-F couplings, a carbonyl carbon, and aliphatic carbons for the propanol moiety. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretch (~3200), C=O stretch (~1650), and C-F stretches (~1200-1000). |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 248.08. |

Chromatographic Method (HPLC)

A robust HPLC method for purity analysis and reaction monitoring can be developed using a C18 reversed-phase column.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 30°C |

Applications in Synthetic and Medicinal Chemistry

As a chemical intermediate, this compound is a valuable building block for the synthesis of more complex molecules. The trifluorinated phenyl ring is a common motif in agrochemicals and pharmaceuticals, often introduced to enhance biological activity and improve pharmacokinetic properties. The hydroxymethylpropanamide side chain can serve as a handle for further chemical modifications or as a key pharmacophoric element.

Caption: Role as a chemical intermediate.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the data for structurally related benzamides and fluorinated compounds, the following precautions should be taken:

-

Hazard Statements (Presumed): Harmful if swallowed. May cause skin, eye, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Conclusion

This compound (CAS No. 125290-71-3) is a specialized fluorinated building block with potential utility in the synthesis of novel chemical entities for various research and development applications. While its own biological profile is not characterized, its structural motifs are of significant interest in medicinal chemistry. This guide provides a foundational understanding of its properties and outlines robust methodologies for its synthesis and characterization, thereby enabling its effective use in the laboratory.

References

A Technical Guide to Unveiling and Validating Therapeutic Targets of Fluorinated Benzamides

Introduction: The Strategic Role of Fluorine in the Benzamide Scaffold

The benzamide moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Its versatility allows for tailored interactions with a wide array of biological targets. The strategic incorporation of fluorine atoms into the benzamide structure has emerged as a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Fluorination can enhance metabolic stability, improve binding affinity to target receptors by altering electronic properties, and increase membrane permeability.[1][2] This guide provides an in-depth exploration of the known and potential therapeutic targets of fluorinated benzamides and presents a practical framework for the identification and validation of new targets for this important class of compounds.

Section 1: Established Therapeutic Targets of Fluorinated Benzamides

Fluorinated benzamides have demonstrated significant clinical success by engaging a diverse range of therapeutic targets. This section details some of the most well-established examples, highlighting the mechanistic basis of their action.

Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are crucial enzymes in epigenetic regulation, and their inhibition has become a key strategy in cancer therapy.[3][4] Several fluorinated benzamides have been developed as potent HDAC inhibitors.[3] The introduction of fluorine can increase the potency and selectivity for specific HDAC isoforms.[3] For instance, the fluorinated benzamide Chidamide is approved for the treatment of peripheral T-cell lymphoma.[5][6] The benzamide group acts as a zinc-binding group, crucial for the inhibitory activity.[4] Fluorine substitution can influence the metabolic stability and pharmacokinetic properties of these inhibitors.[5]

-

Mechanism of Action: Fluorinated benzamide HDAC inhibitors typically chelate the zinc ion in the active site of the enzyme, preventing the deacetylation of histone and non-histone proteins. This leads to changes in gene expression, cell cycle arrest, and apoptosis in cancer cells.[4][7]

Dopamine D2 Receptor Antagonists

Fluorinated benzamides are a well-established class of dopamine D2 receptor antagonists used in the treatment of psychosis. Remoxipride and Raclopride are notable examples. The affinity of these compounds for the D2 receptor is influenced by the substitution pattern on the benzamide ring, with fluorine playing a role in optimizing binding.[8][9][10][11]

-

Mechanism of Action: These compounds act as competitive antagonists at dopamine D2 receptors in the central nervous system, thereby reducing dopaminergic neurotransmission. This modulation of dopamine signaling is effective in alleviating the symptoms of schizophrenia and other psychotic disorders.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors represent a major advancement in the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations. Several potent PARP inhibitors are based on a fluorinated benzamide scaffold.[12][13] The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, essential for PARP binding.[14][15]

-

Mechanism of Action: By binding to the NAD+ binding site of PARP enzymes, these inhibitors prevent the repair of single-strand DNA breaks. In cancer cells with homologous recombination deficiencies, this leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.

Section 2: Emerging and Potential Therapeutic Targets

The chemical versatility of fluorinated benzamides suggests their potential to interact with a broader range of biological targets. Research is actively uncovering novel applications for this compound class.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cellular metabolism and is often overexpressed in cancer cells.[16][17] The development of NAMPT inhibitors is a promising strategy for cancer therapy.[17][18] Some compounds with a benzamide-like structure have shown inhibitory activity against NAMPT.[19][20]

-

Therapeutic Rationale: By inhibiting NAMPT, these compounds deplete intracellular NAD+ levels, leading to energy crisis and cell death, particularly in rapidly proliferating cancer cells that are highly dependent on the NAD+ salvage pathway.[17]

Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt) Modulators

RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key drivers of autoimmune diseases. Modulating the activity of RORγt is therefore a promising therapeutic strategy for conditions like psoriasis and multiple sclerosis. The discovery of small molecules, including those with benzamide substructures, that can modulate RORγt activity is an active area of research.

-

Therapeutic Rationale: By inhibiting the transcriptional activity of RORγt, these potential drugs could suppress the production of pro-inflammatory cytokines by Th17 cells, thereby ameliorating the symptoms of autoimmune diseases.

Section 3: A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a novel bioactive compound is a critical yet challenging step in drug discovery.[21][22] This section provides a practical guide to the experimental workflows used to deconvolve the targets of fluorinated benzamides.

Target Identification Strategies

There are two primary approaches to identifying the molecular target of a small molecule: affinity-based methods and label-free methods.[22][23]

-

Affinity-Based Pull-Down Methods: These techniques utilize a modified version of the small molecule (the "bait") to capture its binding partners from a cell lysate.[22][23] The bait is typically immobilized on a solid support (e.g., beads) or tagged with a high-affinity handle like biotin.[22]

-

Phenotypic Screening and Target Deconvolution: This approach begins by identifying compounds that produce a desired phenotypic change in a cell-based or organismal assay.[27][28][29] The subsequent challenge is to identify the molecular target responsible for this effect, a process known as target deconvolution.[21][27][28][30]

Target Engagement Assays

Once a potential target has been identified, it is crucial to confirm that the compound directly binds to it within the complex environment of a living cell.

-

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[31][32][33] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[31][32] This increased stability can be detected by heating the cells, lysing them, and then quantifying the amount of the target protein that remains soluble.[32][34][35]

-

Experimental Workflow:

-

Treat cells with the fluorinated benzamide or a vehicle control.

-

Heat the cells to a range of temperatures.

-

Lyse the cells and separate the soluble fraction from the precipitated proteins.

-

Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

-

A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[32]

-

-

Functional Validation in Cellular Models

Confirming that the engagement of the identified target is responsible for the observed biological activity of the fluorinated benzamide is the final and most critical step in target validation.

-

Genetic Approaches: Techniques like RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout can be used to reduce or eliminate the expression of the target protein. If the fluorinated benzamide no longer elicits its characteristic phenotypic effect in these modified cells, it provides strong evidence that the identified protein is indeed the functional target.

-

Biochemical and Cellular Assays: Developing specific assays to measure the activity of the target protein (e.g., enzyme activity assays, receptor binding assays) is essential. These assays can be used to demonstrate that the fluorinated benzamide directly modulates the function of the target protein at concentrations that correlate with its cellular activity.[36]

Visualizations and Protocols

Diagram: General Workflow for Target Identification and Validation

Caption: A generalized workflow for identifying and validating the therapeutic target of a novel compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if a fluorinated benzamide directly binds to a putative target protein in cultured cells.

Materials:

-

Cultured cells expressing the target protein.

-

Fluorinated benzamide of interest.

-

Vehicle control (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (containing protease inhibitors).

-

Instrumentation for heating (e.g., PCR thermocycler).

-

Instrumentation for protein quantification (e.g., Western blot apparatus, mass spectrometer).

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with the fluorinated benzamide at various concentrations or with a vehicle control for a predetermined time.

-

-

Heating Step:

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature for 3 minutes.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Protein Quantification:

-

Carefully collect the supernatant (soluble fraction).

-

Determine the protein concentration of the soluble fraction.

-

Analyze the amount of the target protein in the soluble fraction by Western blot or another suitable protein detection method.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples.

-